Oxotremorine M -

Oxotremorine M

Catalog Number: EVT-253970
CAS Number:
Molecular Formula: C11H19IN2O
Molecular Weight: 322.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Muscarinic receptor agonist.
Source

Oxotremorine M was originally derived from the natural alkaloid muscarine, which is found in certain mushrooms. The compound has been synthesized for research purposes and is commercially available from various suppliers, including Tocris Bioscience, which provides it with a high purity level of ≥98% .

Classification

In terms of classification, Oxotremorine M falls under the category of pharmacological agents that act on the central nervous system. Specifically, it is categorized as a muscarinic agonist due to its selective activation of muscarinic acetylcholine receptors. These receptors are implicated in numerous physiological functions, including memory, learning, and motor control.

Synthesis Analysis

Methods

The synthesis of Oxotremorine M typically involves several steps that can vary depending on the specific synthetic route chosen. One common method includes the use of quaternized derivatives of butynyl compounds related to Oxotremorine. These derivatives are synthesized through various reactions that introduce functional groups necessary for receptor binding and activity .

Technical Details

The synthesis often employs techniques such as:

  • Nucleophilic substitution: This method introduces halogenated groups into the molecular structure.
  • Rearrangement reactions: These reactions help achieve the desired stereochemistry crucial for receptor interaction.
  • Purification methods: High-performance liquid chromatography (HPLC) is frequently used to ensure the purity of the synthesized compound.

An improved synthesis pathway has been reported that enhances yield and reduces by-products, making it more efficient for laboratory applications .

Molecular Structure Analysis

Structure

The molecular structure of Oxotremorine M can be represented by its InChI Key: VVLMSCJCXMBGDI-UHFFFAOYSA-M. The compound features a bicyclic structure with a nitrogen atom and an iodine substituent, contributing to its agonistic properties at muscarinic receptors .

Data

Key structural data include:

  • Molecular Formula: C11H19IN2OC_{11}H_{19}IN_{2}O
  • Molecular Weight: 322.19 g/mol
  • Solubility: Soluble in water at concentrations up to 32.22 mg/mL .
Chemical Reactions Analysis

Reactions

Oxotremorine M participates in various chemical reactions primarily related to its interaction with biological systems. As a muscarinic agonist, it activates muscarinic receptors leading to downstream signaling cascades.

Technical Details

In vitro studies have shown that Oxotremorine M increases the incorporation of labeled precursors into phosphatidylserine and proteins within neuroblastoma cells, indicating its role in modulating lipid metabolism and protein synthesis . The activation is mediated through G-protein coupled receptor mechanisms, where specific inhibitors can block its effects.

Mechanism of Action

Process

The mechanism by which Oxotremorine M exerts its effects involves binding to muscarinic acetylcholine receptors. Upon binding, it activates intracellular signaling pathways, notably those involving phospholipase C and protein kinase C.

Data

Research indicates that Oxotremorine M enhances the accumulation of inositol phosphates, which are crucial second messengers in cellular signaling processes. The activation leads to increased intracellular calcium levels and subsequent physiological responses such as neurotransmitter release and modulation of neuronal excitability .

Physical and Chemical Properties Analysis

Physical Properties

Oxotremorine M is characterized by:

  • Appearance: Typically exists as a white to off-white solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for laboratory use.

Chemical Properties

Chemical properties include:

  • Stability: Stable under recommended storage conditions (desiccated at -20°C).
  • Reactivity: Reacts with biological substrates primarily through receptor-mediated mechanisms without significant non-specific interactions .
Applications

Scientific Uses

Oxotremorine M is extensively used in neuroscience research to:

  • Investigate the role of muscarinic receptors in synaptic transmission.
  • Explore potential therapeutic applications for conditions such as Alzheimer's disease and other cognitive disorders.
  • Study receptor pharmacology and develop new drugs targeting cholinergic systems.

The compound's ability to potentiate NMDA-mediated ion currents also suggests potential uses in studying excitatory neurotransmission pathways .

Mechanisms of Muscarinic Receptor Interaction

Subtype-Specific Agonist Activity at mAChRs (M1-M5)

Oxotremorine M (Oxo-M) exhibits complex subtype-dependent efficacy across the five muscarinic acetylcholine receptor subtypes (M1–M5). As a non-selective orthosteric agonist, it binds the endogenous acetylcholine site but demonstrates variable intrinsic activity depending on receptor subtype, tissue context, and downstream signaling pathways. In recombinant systems, Oxo-M acts as a full agonist at M2 and M4 receptors, evidenced by its ability to maximally stimulate GTPγS binding and inhibit adenylyl cyclase activity comparable to acetylcholine [2] [6]. By contrast, it functions as a high-efficacy partial agonist at M1 and M3 receptors, typically achieving 70–90% of the maximal response induced by full agonists like acetylcholine in phosphoinositide hydrolysis assays [2] [7]. Its activity at M5 receptors is notably weaker, with minimal receptor activation observed [10].

Table 1: Subtype-Specific Functional Agonist Profile of Oxotremorine M

mAChR SubtypePrimary G-Protein CouplingOxo-M EfficacyKey Functional ResponsesGenetic Evidence
M1Gq/11Partial agonistPhosphoinositide hydrolysis, neuronal excitationLoss of pilocarpine-induced seizures in M1-KO mice [6]
M2Gi/oFull agonistBradycardia, tremor, presynaptic inhibitionAbolished Oxo-M-induced tremor in M2-KO mice [6]
M3Gq/11Partial agonistSalivation, smooth muscle contractionMarkedly reduced salivation in M3-KO mice [6]
M4Gi/oFull agonistDopaminergic modulation, antipsychotic-like effectsRight-shifted BuTAC potency in CAR assay (M4-KO) [10]
M5Gq/11Weak partial agonist/antagonistCerebral vasodilationNot characterized in available studies

This subtype selectivity has profound physiological implications. Studies using receptor knockout mice reveal that M2 receptors mediate Oxo-M-induced tremor and hypothermia, while M3 receptors dominate salivatory responses [6]. The antipsychotic-like effects of muscarinic agonists in the conditioned avoidance response (CAR) paradigm—historically attributed to M4 activation—show dependence on both M2 and M4 receptors, with double M2/M4 knockouts abolishing BuTAC efficacy [10].

Functional Selectivity and Bias in G Protein-Coupled Signaling Pathways

Beyond subtype selectivity, Oxo-M exhibits functional selectivity (biased agonism), activating distinct downstream effectors through a single receptor subtype. At M1 receptors, Oxo-M robustly activates Gαq/11-phospholipase Cβ (PLCβ) pathways, leading to inositol phosphate (IP) accumulation and intracellular calcium release [3] [7]. Concurrently, it promotes Gαi/o activation, detectable via GTPγS binding and inhibition of cAMP production [3] [7]. However, Oxo-M shows minimal engagement with Gαs proteins, resulting in negligible cAMP elevation [7].

Strikingly, Oxo-M also directly potentiates NMDA receptors in hippocampal neurons and recombinant systems. This occurs via two mechanisms: (1) classical M1 receptor-dependent pathways involving PLCβ/PKC activation, and (2) a non-canonical, muscarinic receptor-independent interaction with NMDA receptor subunits, enhancing channel currents independent of G-protein signaling [5]. This dual mechanism positions Oxo-M uniquely for modulating glutamatergic neurotransmission implicated in learning and memory.

Table 2: G-Protein and Non-G-Protein Signaling Pathways Activated by Oxo-M

Signaling PathwayReceptor Subtype InvolvementMechanismFunctional Outcome
Gαq/11-PLCβ-IP3/DAG cascadeM1, M3 (partial); M5 (weak)Classical Gq coupling → Ca²⁺ release, PKC activationPhosphoinositide hydrolysis, neuronal excitation
Gαi/o-cAMP inhibitionM2, M4 (full)Gi/o coupling → AC inhibitionPresynaptic inhibition, reduced cardiac contractility
Gαs-cAMP stimulationMinimalWeak Gs coupling (observed in CHO cells)Negligible physiological impact
β-arrestin-1 recruitmentM1, M3GRK phosphorylation → receptor endocytosisReceptor internalization and desensitization [4]
NMDA receptor potentiationM1-dependent and independentAllosteric NMDA modulation + PKC activationEnhanced excitatory transmission, synaptic plasticity [5]

Oxo-M also drives β-arrestin-1 recruitment to M1/M3 receptors, measured via bioluminescence resonance energy transfer (BRET). This promotes clathrin-mediated endocytosis, though with slower kinetics and reduced efficacy compared to allosteric agonists like xanomeline [4]. The balanced activation of Gq and arrestin pathways contrasts with biased allosteric modulators that favor one pathway over another.

Comparative Efficacy with Orthosteric and Allosteric Ligands

Orthosteric agonists (e.g., Oxo-M, carbachol) and allosteric agonists (e.g., AC-42, xanomeline) both activate M1 receptors but induce divergent receptor conformational states and regulatory fates. While both classes stimulate Gq-mediated PLCβ activation and internalization via clathrin-coated pits, key differences emerge in:

  • Receptor Internalization Dynamics:Orthosteric agonists like Oxo-M induce rapid translocation of M1 receptors into intracellular vesicles within 5 minutes. Allosteric agonists AC-260584 and xanomeline, however, fail to generate visible endosomal vesicles despite reducing surface receptor binding. This suggests divergent internalization mechanisms or persistent membrane signaling [4].

  • Receptor Recycling:Following agonist washout, Oxo-M- and carbachol-treated receptors recycle to the plasma membrane within 60 minutes. In contrast, receptors activated by allosteric agonists (AC-42, AC-260584, xanomeline) show minimal recycling, indicating prolonged intracellular retention or degradation [4].

  • Sustained Signaling:Brief (1-minute) exposure to allosteric agonists AC-260584 or xanomeline induces persistent M1 receptor activation lasting >30 minutes after washout, detectable via elevated basal phosphoinositide hydrolysis. Oxo-M exhibits no such sustained signaling, implying that allosteric stabilizes unique "active" conformations resistant to deactivation [4] [9].

Table 3: Regulatory and Signaling Properties of Orthosteric vs. Allosteric M1 Agonists

PropertyOrthosteric Agonists (e.g., Oxo-M)Allosteric Agonists (e.g., AC-42, Xanomeline)
Clathrin-Dependent EndocytosisYes (blocked by hypertonic sucrose)Yes
Receptor Vesicle FormationVisible intracellular vesiclesAbsent (AC-260584, xanomeline)
Receptor RecyclingRapid recovery after washoutMinimal to none
β-arrestin RecruitmentRobust (20–40% of carbachol response)Partial (12–26%; AC-42, xanomeline) [4]
Persistent SignalingTransient activation; no post-washout effectsSustained PLCβ activation post-washout
NMDA Receptor PotentiationDirect and M1-dependent enhancement [5]Not reported

Furthermore, Oxo-M’s ability to directly potentiate NMDA receptors—independent of muscarinic activation—distinguishes it from most allosteric agonists. In Xenopus oocytes expressing NR1/NR2B NMDA subunits, Oxo-M enhances NMDA currents even without co-expressed M1 receptors, likely via direct interaction with extracellular NMDA domains [5]. This dual activity underscores its unique pharmacological profile in modulating excitatory transmission.

Properties

Product Name

Oxotremorine M

Molecular Formula

C11H19IN2O

Molecular Weight

322.19

Synonyms

N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.